
Boldenon-Cypionat
Übersicht
Beschreibung
Boldenone Cypionate is a synthetic anabolic-androgenic steroid derived from testosterone. It is primarily used in veterinary medicine to promote muscle growth in animals. Boldenone Cypionate is known for its ability to increase nitrogen retention, protein synthesis, and appetite, as well as stimulate the release of erythropoietin in the kidneys .
Wissenschaftliche Forschungsanwendungen
Boldenon-Cypionat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in der analytischen Chemie für die Entwicklung von Nachweismethoden verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Muskelwachstum, Stickstofffixierung und Erythropoese.
Medizin: Untersucht wegen möglicher therapeutischer Anwendungen bei Erkrankungen wie Muskelschwund und Anämie.
Industrie: Wird bei der Entwicklung von Veterinärpharmazeutika und leistungssteigernden Produkten für Tiere eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Androgenrezeptoren in Zielgeweben bindet. Diese Bindung aktiviert den Androgenrezeptor, der dann die Transkription spezifischer Gene reguliert, die an der Proteinsynthese und dem Muskelwachstum beteiligt sind. Die Verbindung erhöht auch die Stickstofffixierung und stimuliert die Freisetzung von Erythropoietin, wodurch die Produktion roter Blutkörperchen gesteigert wird .
Ähnliche Verbindungen:
Boldenon-Undecylenat: Ein weiterer Ester von Boldenon, der für seine längere Halbwertszeit und langsamere Freisetzung bekannt ist.
Testosteron-Cypionat: Ein Testosteronester mit ähnlichen anabolen und androgenen Eigenschaften.
Nandrolon-Decanoat: Ein anaboles Steroid mit vergleichbaren Auswirkungen auf Muskelwachstum und Stickstofffixierung.
Einzigartigkeit: this compound ist aufgrund seines spezifischen Esters einzigartig, der ein Gleichgewicht zwischen dem schnellen Wirkungseintritt und der anhaltenden Freisetzung bietet. Dies macht es für Veterinärzwecke geeignet, bei denen konsistente und lang anhaltende Wirkungen gewünscht sind .
Wirkmechanismus
Target of Action
Boldenone Cypionate, like other anabolic androgenic steroids, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
Boldenone Cypionate exhibits its effects by binding to the androgen receptor, which then regulates gene transcription . This binding results in a change in the expression of genes regulated by the AR, leading to changes in protein synthesis .
Biochemical Pathways
It is known that the activation of the ar can lead to various downstream effects, including increased protein synthesis, nitrogen retention, and stimulation of erythropoietin release .
Pharmacokinetics
It is known that the compound has a half-life of approximately 14 days . This long half-life is due to the slow release of the compound from the injection site into the systemic circulation .
Result of Action
The binding of Boldenone Cypionate to the AR and the subsequent changes in gene transcription can lead to a variety of effects at the molecular and cellular levels. These effects include increased muscle mass and strength, improved bone density, and stimulation of linear growth and bone maturation .
Action Environment
The action of Boldenone Cypionate can be influenced by various environmental factors. For example, the presence of other substances, such as Vitamin C, can potentially mitigate some of the adverse effects associated with the use of Boldenone Cypionate . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Boldenone Cypionate interacts with various enzymes and proteins in the body. It is derived from testosterone, which means it can interact with androgen receptors and other proteins that bind to testosterone . The nature of these interactions is largely determined by the structure of Boldenone Cypionate, which includes a steroid skeleton that adopts specific conformations in its rings .
Cellular Effects
Boldenone Cypionate can have various effects on cells. For example, it can influence cell function by interacting with androgen receptors, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Boldenone Cypionate exerts its effects through binding interactions with biomolecules such as androgen receptors. This can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
Boldenone Cypionate is involved in metabolic pathways related to testosterone metabolism, given its status as a testosterone derivative
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Boldenon-Cypionat wird durch Veresterung von Boldenon mit Cypionsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators und eines organischen Lösungsmittels. Der Prozess beginnt mit der Herstellung von Boldenon, das dann unter kontrollierten Temperatur- und Druckbedingungen mit Cypionsäure umgesetzt wird, um this compound zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet eine großtechnische chemische Synthese unter Verwendung von modernsten Geräten und Technologien. Der Prozess umfasst die Reinigung von Rohstoffen, die präzise Steuerung der Reaktionsbedingungen und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Potenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Boldenon-Cypionat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in andere Steroidverbindungen umwandeln.
Substitution: Substitutionsreaktionen können die an den Steroidkern gebundenen funktionellen Gruppen modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter bestimmten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Boldenone Undecylenate: Another ester of boldenone, known for its longer half-life and slower release.
Testosterone Cypionate: A testosterone ester with similar anabolic and androgenic properties.
Nandrolone Decanoate: An anabolic steroid with comparable effects on muscle growth and nitrogen retention.
Uniqueness: Boldenone Cypionate is unique due to its specific ester, which provides a balance between the rapid onset of action and sustained release. This makes it suitable for veterinary applications where consistent and prolonged effects are desired .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSXPMLTYTHGM-ZLQWOROUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747209 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106505-90-2 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key intermolecular interactions that govern the crystal packing of Boldenone Cypionate?
A1: The crystal structure of Boldenone Cypionate, alongside Boldenone and other Boldenone esters, was investigated using single-crystal X-ray diffraction []. Analysis of the Hirshfeld surfaces and fingerprint plots revealed that hydrogen bonding interactions (H⋯H) are the dominant force influencing the crystal packing of these molecules. These are followed by weaker interactions involving oxygen and hydrogen atoms (O⋯H/H⋯O) and, to a lesser extent, carbon and hydrogen atoms (C⋯H/H⋯C) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


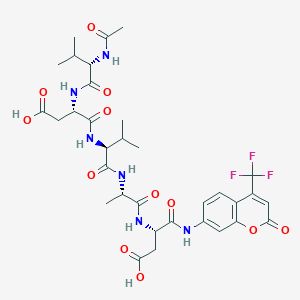
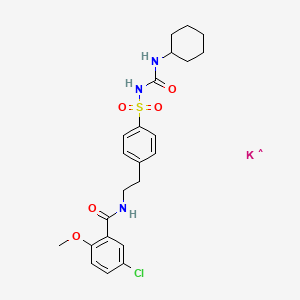
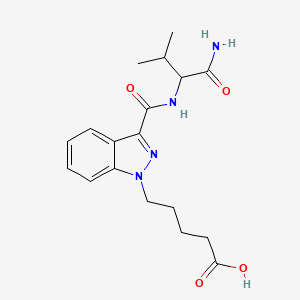
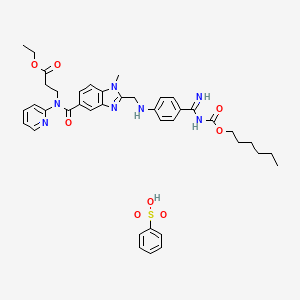
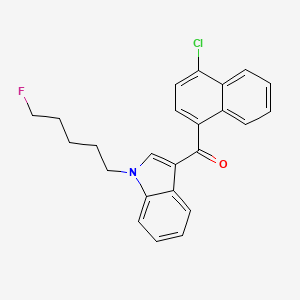

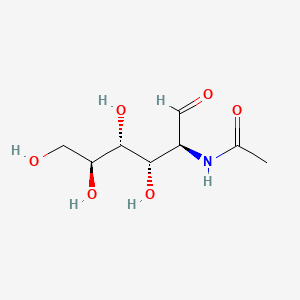
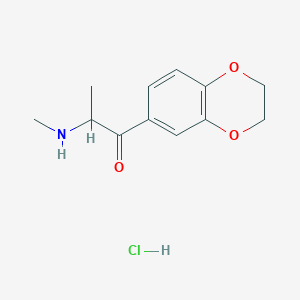
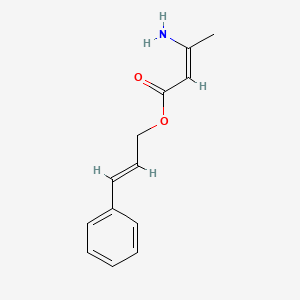


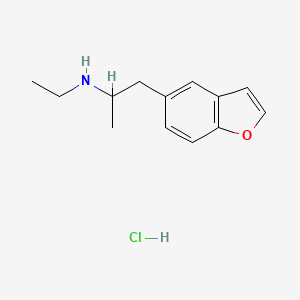
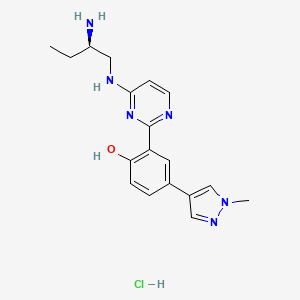
![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)
